molecular formula C26H22P2 B12551446 1,2,3,4-Tetraphenyl-1,2-diphosphetane CAS No. 146879-89-2

1,2,3,4-Tetraphenyl-1,2-diphosphetane

Cat. No.: B12551446
CAS No.: 146879-89-2
M. Wt: 396.4 g/mol
InChI Key: OJEKXKMSYRQLLG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenyl-1,2-diphosphetane is a significant organophosphorus compound that serves as a crucial intermediate in novel synthetic methodologies. Its primary research value lies in its role as a precursor in the reductive coupling of carbonyl compounds to form tetra-substituted alkenes, a transformation that is mechanistically distinct from classical methods like the Wittig or McMurry reactions . This compound is formed via a [2+2] cycloaddition of reactive phosphaalkene intermediates, which themselves can be derived from ketones . The diphosphetane can be induced to collapse, releasing the desired alkene product, such as tetraphenylethylene, in high yields . This pathway presents a valuable alternative for constructing sterically crowded alkenes from ketones under conditions that may be more functional-group tolerant than strongly reducing radical pathways. Furthermore, tetraphenyl-substituted phosphorus heterocycles are of interest in the development of new P1 building blocks for organophosphorus chemistry and for the creation of novel polymeric materials with high thermal stability . This product is intended for research applications in synthetic organic and organometallic chemistry. For Research Use Only. Not for human or therapeutic use.

Properties

CAS No.

146879-89-2

Molecular Formula

C26H22P2

Molecular Weight

396.4 g/mol

IUPAC Name

1,2,3,4-tetraphenyldiphosphetane

InChI

InChI=1S/C26H22P2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25-26H

InChI Key

OJEKXKMSYRQLLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

  • Phosphaalkene Synthesis :

    • Starting Material : Benzophenone derivatives (e.g., benzophenone itself or 4,4′-difluorobenzophenone).
    • Phosphide Reagent : Lithium bis(aryl)phosphide (e.g., LiPPh₂).
    • Reaction Solvent : Tetrahydrofuran (THF) or diethyl ether.
    • Temperature : Room temperature or slightly elevated (e.g., 50°C).
  • Dimerization :

    • Mechanism : The phosphaalkene undergoes [2 + 2] cycloaddition, forming a four-membered diphosphetane ring.
    • Equilibrium : The reaction can exist in equilibrium between monomeric phosphaalkene and dimeric diphosphetane, favoring the dimer under thermodynamic control.

Reaction Protocol

A general protocol based on optimized conditions for analogous systems is outlined below:

  • Step 1 : Prepare lithium bis(phenyl)phosphide (LiPPh₂) via deprotonation of HPPh₂ with a strong base (e.g., LDA or LiOEt) in THF.
  • Step 2 : React LiPPh₂ with excess benzophenone in THF at room temperature. Monitor by ³¹P NMR to confirm phosphaalkene formation (δ ~ +280–300 ppm).
  • Step 3 : Allow the reaction mixture to stir for 24–72 hours to favor dimerization. The dimer’s ³¹P NMR signal typically appears at δ ~ −50 ppm.
  • Step 4 : Isolate the diphosphetane via crystallization or chromatography.

Yield Optimization

Dimerization efficiency depends on reaction time and solvent polarity. For example, prolonged stirring (72 hours) in THF maximizes dimer yield (85%), while shorter times favor monomer retention.

Parameter Optimal Condition Yield Reference
Dimerization time 72 hours 85%
Solvent THF High
Temperature Room temperature Moderate

Nucleophilic Fragmentation of Tetraphosphetanes

A secondary approach involves the nucleophilic cleavage of tetracationic tetraphosphetanes. While less direct, this method could theoretically yield 1,2-diphosphetanes upon fragmentation.

Reagents and Mechanism

  • Precursor : Tetracationic tetraphosphetane [(L C–P)₄][OTf]₄, where L = imidazolium or aryl groups.
  • Nucleophile : Tertiary phosphanes (e.g., Ph₃P, Me₃P).
  • Reaction : Nucleophilic attack cleaves the tetraphosphetane into phosphonio-phosphanides (e.g., [L C–P–PR₃]⁺[OTf]⁻).

Challenges and Limitations

  • Substituent Control : The tetraphosphetane precursor often contains non-phenyl groups (e.g., imidazolium), requiring substitution to achieve the desired aryl configuration.
  • Yield : Fragmentation reactions typically yield phosphonio-phosphanides rather than diphosphetanes, necessitating further functionalization.

Spectroscopic Characterization

Critical data for verifying the structure of 1,2,3,4-tetraphenyl-1,2-diphosphetane include:

Technique Key Data Reference
³¹P NMR δ ~ −50 ppm (dimer), +280–300 ppm (monomer)
X-ray crystallography P–P bond length ~2.2 Å, C–C bond length ~1.6 Å
Infrared (IR) Absence of P–H stretches; C–P vibrations

Comparative Analysis of Methods

Method Advantages Limitations
Phosphaalkene dimerization High yield, direct pathway Requires stable phosphaalkene precursor
Tetraphosphetane fragmentation Versatile for functionalized derivatives Indirect route; complex purification

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetraphenyl-1,2-diphosphetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,2,3,4-Tetraphenyl-1,2-diphosphetane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetraphenyl-1,2-diphosphetane involves its interaction with molecular targets through its phosphorus atoms. The compound can form stable complexes with transition metals, facilitating various catalytic processes. The molecular pathways involved include the formation of phosphine-metal complexes, which can undergo further chemical transformations .

Comparison with Similar Compounds

Structural Isomerism: 1,2- vs. 1,3-Diphosphetanes

The formation of 1,2- or 1,3-diphosphetanes is governed by the steric demands of substituents at phosphorus:

  • Bulky substituents (e.g., phenyl, iso-propyl) favor 1,2-diphosphetanes due to reduced steric clash during dimerization. For example, iso-propyl-substituted alkylidenephosphines yield 1,2-diphosphetane 2b .
  • Smaller substituents (e.g., methyl) favor 1,3-diphosphetanes, as seen in the methyl-derived system 2a .
  • Benzyl derivatives produce mixtures of 1,2- and 1,3-isomers, highlighting the intermediate steric profile of benzyl groups .

Bond Characteristics and Reactivity

  • Reactivity differences arise from steric and electronic effects. For example, bulky phenyl groups hinder further cycloaddition reactions, whereas smaller substituents (e.g., methyl) may allow additional transformations .

Heteroatom Variations

  • 1,2-Diphosphet-3-en-1-sulfide : Contains sulfur, demonstrating the adaptability of the diphosphetane framework to incorporate heteroatoms . This contrasts with the all-carbon/phosphorus structure of 1,2,3,4-Tetraphenyl-1,2-diphosphetane.

Research Findings and Implications

  • Steric Control : The dominance of steric factors in regioselectivity (1,2 vs. 1,3) is well-established, with phenyl and iso-propyl groups favoring 1,2-diphosphetanes .
  • Synthetic Flexibility : Diverse pathways (e.g., lithium reagents vs. base-catalyzed elimination) enable tailored synthesis of diphosphetanes for applications in catalysis or materials science .
  • Structural Robustness : The tetraphenyl derivative exhibits stability under standard conditions, whereas less bulky systems may undergo isomerization or decomposition .

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